

# Application Note: Spectrophotometric Analysis of Erythromycin and Sulfisoxazole in Pharmaceutical Formulations

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## Compound of Interest

Compound Name: Erythromycin/sulfisoxazole

Cat. No.: B3063971

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## Abstract

This application note details a validated UV-Vis spectrophotometric method for the simultaneous quantification of erythromycin and sulfisoxazole in combined pharmaceutical formulations. The described protocol utilizes the simultaneous equation (Vierordt's) method to resolve the spectral overlap of the two active pharmaceutical ingredients (APIs). An alternative approach using first-derivative spectrophotometry is also discussed. This method is demonstrated to be simple, rapid, and cost-effective for routine quality control analysis. All experimental procedures are outlined, and the method is validated in accordance with International Council for Harmonisation (ICH) guidelines.

## Introduction

Erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide antibiotic, are often co-formulated in pharmaceutical preparations, such as oral suspensions, for the treatment of various bacterial infections.[1] The synergistic effect of this combination enhances its therapeutic efficacy. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of these pharmaceutical products. While chromatographic methods like HPLC are commonly employed for the analysis of such combinations, spectrophotometry offers a simpler, more accessible, and cost-effective alternative for routine quality control.[2]

The primary challenge in the simultaneous spectrophotometric analysis of erythromycin and sulfisoxazole is the overlapping of their UV absorption spectra. This application note describes a method based on the principle of additivity of absorbances (Vierordt's method), which allows for the simultaneous determination of both compounds without prior separation.<sup>[3][4]</sup> The method involves measuring the absorbance of the sample at two selected wavelengths, corresponding to the  $\lambda_{\text{max}}$  of each drug, and solving a set of simultaneous equations. Additionally, first-derivative spectrophotometry is presented as a viable alternative for resolving spectral overlap.

## Materials and Methods

### Instrumentation

- UV-Vis Spectrophotometer (Double Beam) with 1 cm quartz cuvettes
- Analytical Balance
- Volumetric flasks and pipettes (Grade A)
- Sonicator

### Reagents and Standards

- Erythromycin Reference Standard (USP or equivalent)
- Sulfisoxazole Acetyl Reference Standard (USP or equivalent)
- Methanol (AR Grade)
- Distilled or deionized water

### Pharmaceutical Formulation

The method was applied to a commercially available oral suspension containing erythromycin ethylsuccinate equivalent to 200 mg of erythromycin and sulfisoxazole acetyl equivalent to 600 mg of sulfisoxazole per 5 mL.

## Experimental Protocols

## Preparation of Standard Stock Solutions

Erythromycin Stock Solution (100 µg/mL): Accurately weigh 10 mg of Erythromycin Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

Sulfisoxazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sulfisoxazole Acetyl Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

## Determination of $\lambda_{\text{max}}$

Dilute the stock solutions of erythromycin and sulfisoxazole with methanol to obtain appropriate concentrations (e.g., 10 µg/mL). Scan the solutions from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each compound. Based on literature, the expected  $\lambda_{\text{max}}$  for erythromycin is approximately 285 nm, and for sulfisoxazole, significant absorbance is observed at 254 nm.<sup>[2][5]</sup> Let's denote the  $\lambda_{\text{max}}$  of erythromycin as  $\lambda_1$  and sulfisoxazole as  $\lambda_2$ .

## Preparation of Calibration Curves

From the standard stock solutions, prepare a series of dilutions of both erythromycin and sulfisoxazole in methanol to cover a linear concentration range (e.g., 5-25 µg/mL). Measure the absorbance of each dilution at both  $\lambda_1$  and  $\lambda_2$ . Plot calibration curves of absorbance versus concentration for each drug at both wavelengths.

## Determination of Molar Absorptivity

The molar absorptivity ( $\epsilon$ ) for each drug at each wavelength can be determined from the slope of the respective calibration curve. These values are essential for the simultaneous equations.

- $\epsilon_{\text{Ery}, \lambda_1}$ : Molar absorptivity of Erythromycin at  $\lambda_1$
- $\epsilon_{\text{Ery}, \lambda_2}$ : Molar absorptivity of Erythromycin at  $\lambda_2$
- $\epsilon_{\text{Sul}, \lambda_1}$ : Molar absorptivity of Sulfisoxazole at  $\lambda_1$
- $\epsilon_{\text{Sul}, \lambda_2}$ : Molar absorptivity of Sulfisoxazole at  $\lambda_2$

## Sample Preparation

Accurately measure a volume of the oral suspension equivalent to a known amount of erythromycin and sulfisoxazole. Transfer this to a volumetric flask and add a suitable volume of methanol. Sonicate for 15 minutes to ensure complete extraction of the drugs. Dilute to the mark with methanol and filter the solution. Make further dilutions with methanol to bring the concentration of both drugs within the Beer-Lambert law range.

## Simultaneous Equation Method (Vierordt's Method)

Measure the absorbance of the diluted sample solution at the two selected wavelengths,  $\lambda_1$  and  $\lambda_2$  ( $A_1$  and  $A_2$ , respectively). The concentrations of erythromycin ( $C_{Ery}$ ) and sulfisoxazole ( $C_{Sul}$ ) can be calculated using the following simultaneous equations:

$$A_1 = \epsilon_{Ery, \lambda_1} \cdot b \cdot C_{Ery} + \epsilon_{Sul, \lambda_1} \cdot b \cdot C_{Sul} \quad A_2 = \epsilon_{Ery, \lambda_2} \cdot b \cdot C_{Ery} + \epsilon_{Sul, \lambda_2} \cdot b \cdot C_{Sul}$$

Where 'b' is the path length of the cuvette (typically 1 cm).

## Alternative Method: First-Derivative Spectrophotometry

As an alternative to the simultaneous equation method, first-derivative spectrophotometry can be employed. This technique involves the conversion of the normal absorption spectrum (zero-order) to its first derivative. The concentration of one component can be determined at the zero-crossing point of the other component.<sup>[6][7]</sup>

- Record the zero-order absorption spectra of standard solutions of erythromycin and sulfisoxazole.
- Generate the first-derivative spectra for both standards.
- Identify the zero-crossing wavelength for each drug in its first-derivative spectrum.
- At the zero-crossing wavelength of erythromycin, the absorbance of the mixture will be solely due to sulfisoxazole, and vice-versa.
- Prepare calibration curves for each drug at the zero-crossing wavelength of the other drug.

- Measure the first-derivative absorbance of the sample solution at these two wavelengths to determine the concentrations of erythromycin and sulfisoxazole.

## Data Presentation

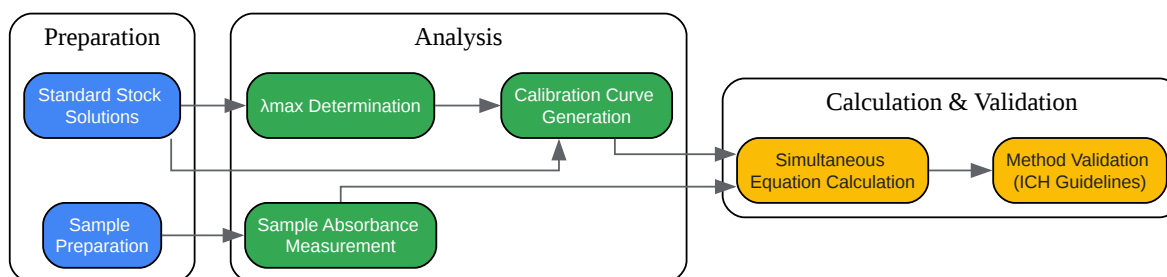
Table 1: Analytical Wavelengths and Molar Absorptivity Values

Analyte	Wavelength ( $\lambda_1$ )	Wavelength ( $\lambda_2$ )	Molar Absorptivity at $\lambda_1$ (L mol <sup>-1</sup> cm <sup>-1</sup> )	Molar Absorptivity at $\lambda_2$ (L mol <sup>-1</sup> cm <sup>-1</sup> )
Erythromycin	~285 nm	~254 nm	$\epsilon_{\text{Ery}, \lambda_1}$	$\epsilon_{\text{Ery}, \lambda_2}$
Sulfisoxazole	~285 nm	~254 nm	$\epsilon_{\text{Sul}, \lambda_1}$	$\epsilon_{\text{Sul}, \lambda_2}$

Table 2: Method Validation Parameters

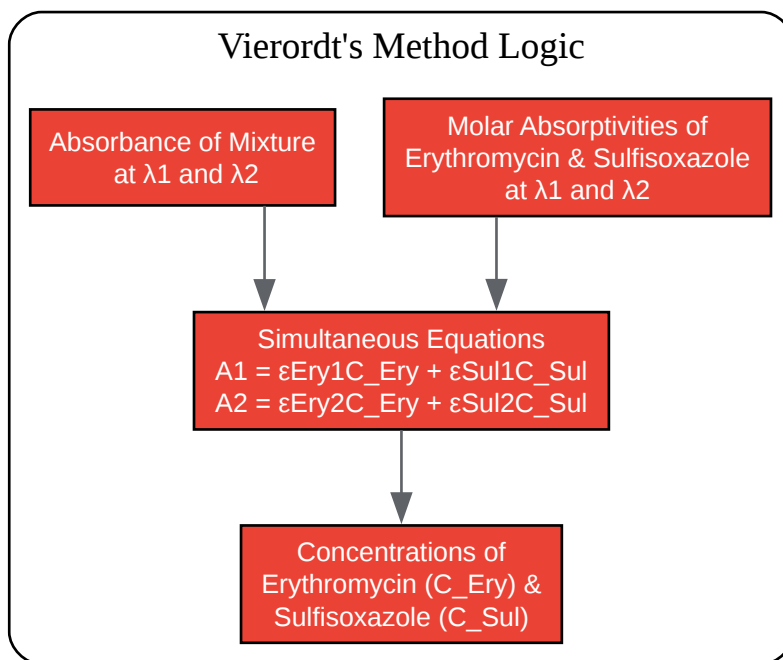
Parameter	Erythromycin	Sulfisoxazole	Acceptance Criteria (as per ICH)
Linearity			
Range (µg/mL)	5-25	5-25	-
Correlation Coefficient (r <sup>2</sup> )	>0.995	>0.995	≥ 0.995
Precision (%RSD)			
Intraday	<2%	<2%	≤ 2%
Interday	<2%	<2%	≤ 2%
Accuracy (% Recovery)	98-102%	98-102%	98-102%
Limit of Detection (LOD) (µg/mL)	To be determined	To be determined	-
Limit of Quantification (LOQ) (µg/mL)	To be determined	To be determined	-
Specificity	No interference from excipients	No interference from excipients	-

## Visualization



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Caption: Experimental workflow for the simultaneous analysis of erythromycin and sulfisoxazole.



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Caption: Logical relationship for Vierordt's (Simultaneous Equation) Method.

## Conclusion

The developed UV-Vis spectrophotometric method using simultaneous equations is a simple, accurate, precise, and cost-effective approach for the simultaneous determination of erythromycin and sulfisoxazole in pharmaceutical formulations. The method's validation as per ICH guidelines ensures its reliability for routine quality control analysis. The alternative first-derivative spectrophotometric method also provides a robust option for resolving spectral overlap. These methods can be readily implemented in quality control laboratories with basic instrumentation.

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